molecular formula C7H8BNO5 B14015169 (3-(Hydroxymethyl)-5-nitrophenyl)boronic acid

(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid

Cat. No.: B14015169
M. Wt: 196.96 g/mol
InChI Key: UHPOSXFTNUSGEV-UHFFFAOYSA-N
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Description

(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains hydroxymethyl and nitro substituents. The combination of these functional groups imparts distinct reactivity and functionality to the molecule, making it valuable in synthetic chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of (3-(Hydroxymethyl)-5-nitrophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.

Major Products Formed

    Oxidation: Formation of (3-(Carboxymethyl)-5-nitrophenyl)boronic acid.

    Reduction: Formation of (3-(Hydroxymethyl)-5-aminophenyl)boronic acid.

    Substitution: Formation of various aryl or vinyl-substituted phenylboronic acids.

Mechanism of Action

The mechanism of action of (3-(Hydroxymethyl)-5-nitrophenyl)boronic acid is largely dependent on its ability to interact with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications . Additionally, the nitro and hydroxymethyl groups can participate in redox and substitution reactions, further enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Hydroxymethyl)-5-nitrophenyl)boronic acid is unique due to the presence of both hydroxymethyl and nitro groups, which provide distinct reactivity patterns. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to similar compounds.

Properties

Molecular Formula

C7H8BNO5

Molecular Weight

196.96 g/mol

IUPAC Name

[3-(hydroxymethyl)-5-nitrophenyl]boronic acid

InChI

InChI=1S/C7H8BNO5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10-12H,4H2

InChI Key

UHPOSXFTNUSGEV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])CO)(O)O

Origin of Product

United States

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